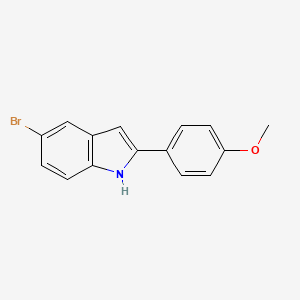

5-Bromo-2-(4-methoxyphenyl)-1H-indole

Vue d'ensemble

Description

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

5-Bromo-2-(4-methoxyphenyl)-1H-indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with matrix metalloproteinases (MMPs), specifically MMP-9, by inhibiting its expression through the regulation of NF-κB and MAPK signaling pathways . Additionally, this compound can form strong covalent bonds with other molecules, acting as a catalyst or substrate for various enzymatic reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human fibrosarcoma cells (HT1080), this compound inhibits MMP-9 expression, thereby reducing the invasive potential of these cancer cells . Furthermore, this compound has been observed to suppress pro-inflammatory responses in activated microglia by blocking NF-κB and MAPK signaling pathways . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit MMP-9 expression is mediated by its interaction with NF-κB and MAPK signaling pathways . Additionally, this compound can participate in free radical bromination and nucleophilic substitution reactions, further elucidating its role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with enzymes such as MMP-9 and signaling pathways like NF-κB and MAPK highlight its role in modulating metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form strong covalent bonds with other molecules facilitates its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are critical for understanding the compound’s biochemical activity and potential therapeutic applications.

Activité Biologique

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to summarize the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position and a methoxy group at the para position of the phenyl ring. The indole scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HCT116 | 0.64 | Inhibition of cell proliferation via apoptosis induction |

| Study 2 | KMS-12 BM | 1.4 | Targeting multiple myeloma pathways |

| Study 3 | SNU16 | 0.077 | FGFR2 inhibition leading to reduced tumor growth |

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as XIAP .

- Kinase Inhibition : It may act as an inhibitor for various kinases involved in cancer progression, similar to other indole derivatives which target pathways like FGFR and ERK .

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in specific phases, further contributing to its anticancer effects.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity. Studies indicate that compounds with similar structures can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus.

Case Studies

- Xenograft Models : In vivo studies using xenograft models have shown that treatment with the compound leads to significant tumor size reduction compared to controls. For instance, mice treated with doses of 150 mg/kg exhibited reduced tumor mass associated with downregulated expression of Cyclin D1 and Sp1 .

- Combination Therapies : Research is ongoing into the efficacy of combining this compound with other chemotherapeutics. Preliminary results suggest enhanced effectiveness when used alongside established anticancer agents.

Applications De Recherche Scientifique

Cancer Research Applications

Antiproliferative Activity

5-Bromo-2-(4-methoxyphenyl)-1H-indole and its derivatives have been studied for their antiproliferative properties against various cancer cell lines. Research indicates that indole derivatives exhibit significant inhibition of cancer cell growth, particularly in lung (A549) and breast (MCF-7) cancer cells. For instance, a study reported that compounds with structural modifications at the 7-position of the indole scaffold showed enhanced cytotoxicity, with some derivatives demonstrating IC50 values in the submicromolar range .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, which is crucial for mitosis. Studies have shown that 5-bromoindole derivatives can interfere with the mitotic machinery, leading to apoptosis in cancer cells .

Antibacterial Activity

Inhibition of Pathogenic Bacteria

Recent investigations have highlighted the antibacterial potential of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound has been shown to possess moderate antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

SAR studies suggest that modifications on the indole scaffold can significantly influence antibacterial efficacy. For example, the introduction of electron-withdrawing groups at specific positions on the indole ring has been associated with enhanced antimicrobial activity .

Drug Development and Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multiple steps including bromination and coupling reactions. Recent advancements in synthetic methodologies have focused on improving yield and reducing costs associated with large-scale production .

Potential Drug Candidates

Due to its promising biological activities, this compound serves as a valuable scaffold for designing novel therapeutic agents. The compound's ability to interact with various biological targets makes it a candidate for further optimization in drug discovery programs aimed at treating cancer and bacterial infections .

Case Studies and Research Findings

Propriétés

IUPAC Name |

5-bromo-2-(4-methoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIPPVLCMMJSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653177 | |

| Record name | 5-Bromo-2-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851530-48-8 | |

| Record name | 5-Bromo-2-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.